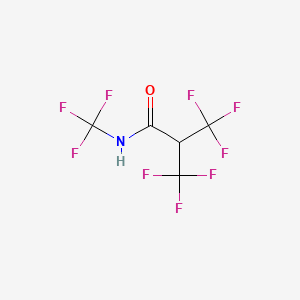
3,3,3-Trifluoro-N,2-bis(trifluoromethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-N,2-bis(trifluoromethyl)propanamide is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple trifluoromethyl groups, which impart significant stability and reactivity to the molecule. This compound is used in various scientific research applications due to its distinctive chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-N,2-bis(trifluoromethyl)propanamide typically involves the reaction of trifluoromethyl-containing precursors under controlled conditions. One common method includes the cycloaddition reaction of 2-trifluoromethyl-1,3-conjugated enynes with trifluorodiazoethane (CF3CHN2) in the presence of suitable solvents . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-N,2-bis(trifluoromethyl)propanamide undergoes various chemical reactions, including:
Cycloaddition Reactions: It can participate in [2+1] or [3+2] cycloaddition reactions with enynes.
Substitution Reactions: The trifluoromethyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluorodiazoethane (CF3CHN2) and various solvents like dimethylacetamide (DMAc) and dichloroethane (DCE) . The choice of solvent can significantly influence the reaction pathway and the products formed.
Major Products Formed
The major products formed from these reactions include bis(trifluoromethyl)cyclopropanes and bis(trifluoromethyl)pyrazolines, depending on the reaction conditions .
Scientific Research Applications
3,3,3-Trifluoro-N,2-bis(trifluoromethyl)propanamide is extensively used in scientific research due to its unique properties:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: Its stability and reactivity make it useful in biochemical studies.
Medicine: It is explored for potential pharmaceutical applications due to its fluorinated structure.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-N,2-bis(trifluoromethyl)propanamide involves its ability to participate in cycloaddition reactions, forming stable products. The trifluoromethyl groups enhance the molecule’s reactivity and stability, allowing it to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3,3,3-Trifluoro-N,2-bis(trifluoromethyl)propanamide is unique due to its multiple trifluoromethyl groups, which impart exceptional stability and reactivity. This makes it distinct from other similar compounds that may have fewer or different substituents.
Properties
CAS No. |
103547-54-2 |
|---|---|
Molecular Formula |
C5H2F9NO |
Molecular Weight |
263.06 g/mol |
IUPAC Name |
3,3,3-trifluoro-N,2-bis(trifluoromethyl)propanamide |
InChI |
InChI=1S/C5H2F9NO/c6-3(7,8)1(4(9,10)11)2(16)15-5(12,13)14/h1H,(H,15,16) |
InChI Key |
FKYFSIMRGXJBLM-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NC(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















